(S)-2-((tert-butoxycarbonyl)amino)-2-((1r,4S)-4-methylcyclohexyl)acetic acid
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Overview
Description
(S)-2-((tert-butoxycarbonyl)amino)-2-((1r,4S)-4-methylcyclohexyl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyclohexyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-2-((1r,4S)-4-methylcyclohexyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Cyclohexyl Ring: The cyclohexyl ring is introduced through a series of reactions, often starting from a suitable cyclohexanone derivative.
Coupling Reaction: The protected amino acid is then coupled with the cyclohexyl derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-butoxycarbonyl)amino)-2-((1r,4S)-4-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
(S)-2-((tert-butoxycarbonyl)amino)-2-((1r,4S)-4-methylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-2-((1r,4S)-4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then interact with enzymes or receptors. The cyclohexyl ring provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
(S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid: Contains a phenyl group instead of a cyclohexyl group.
(S)-2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetic acid: Similar structure but without the methyl group on the cyclohexyl ring.
Uniqueness
The presence of the methyl group on the cyclohexyl ring in (S)-2-((tert-butoxycarbonyl)amino)-2-((1r,4S)-4-methylcyclohexyl)acetic acid provides unique steric and electronic properties, making it distinct from other similar compounds. This structural feature can influence the compound’s reactivity and binding interactions, making it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
(2S)-2-(4-methylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H25NO4/c1-9-5-7-10(8-6-9)11(12(16)17)15-13(18)19-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17)/t9?,10?,11-/m0/s1 |
InChI Key |
MUOXYNIOJBUOCL-ILDUYXDCSA-N |
Isomeric SMILES |
CC1CCC(CC1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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